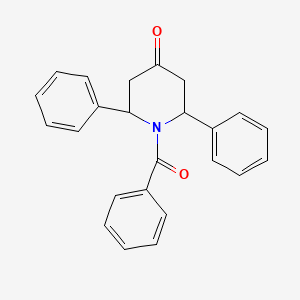
1-(2-Azido-5-chlorobenzoyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Azido-5-chlorobenzoyl)piperidin-2-one is a synthetic organic compound with the molecular formula C12H11ClN4O2 It is characterized by the presence of an azido group (-N3) and a chlorobenzoyl group attached to a piperidin-2-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azido-5-chlorobenzoyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and piperidin-2-one as the primary starting materials.
Formation of Intermediate: The 2-chlorobenzoyl chloride reacts with piperidin-2-one in the presence of a base such as triethylamine to form an intermediate compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
1-(2-Azido-5-chlorobenzoyl)piperidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Various azido derivatives.
Reduction: Amino derivatives.
Cycloaddition: Triazole derivatives.
科学的研究の応用
1-(2-Azido-5-chlorobenzoyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules in living systems.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Azido-5-chlorobenzoyl)piperidin-2-one is primarily related to its azido group, which can undergo bioorthogonal reactions. These reactions are highly selective and can occur in the presence of various biological molecules without interfering with their normal functions. The azido group can react with alkynes or strained alkenes to form stable triazole linkages, enabling the labeling and tracking of biomolecules .
類似化合物との比較
Similar Compounds
- 1-(2-Azido-4-chlorobenzoyl)piperidin-2-one
- 1-(2-Azido-3-chlorobenzoyl)piperidin-2-one
- 1-(2-Azido-5-bromobenzoyl)piperidin-2-one
Uniqueness
1-(2-Azido-5-chlorobenzoyl)piperidin-2-one is unique due to the specific positioning of the azido and chlorobenzoyl groups on the piperidin-2-one ring. This specific arrangement can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for targeted applications in scientific research .
特性
CAS番号 |
797751-39-4 |
|---|---|
分子式 |
C12H11ClN4O2 |
分子量 |
278.69 g/mol |
IUPAC名 |
1-(2-azido-5-chlorobenzoyl)piperidin-2-one |
InChI |
InChI=1S/C12H11ClN4O2/c13-8-4-5-10(15-16-14)9(7-8)12(19)17-6-2-1-3-11(17)18/h4-5,7H,1-3,6H2 |
InChIキー |
DHEHYGPWKKKLDX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)

![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)
![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)

![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)

![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15160265.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
